![molecular formula C20H16ClN5OS B2628190 N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 893932-96-2](/img/structure/B2628190.png)
N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to the compound , has been reported in the literature . These compounds were synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system.Scientific Research Applications
Synthesis and Structural Characterization
Research in medicinal chemistry has led to the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide. These compounds are typically synthesized through multistep reactions involving chlorination, amination, and sulfanyl group introduction. The structural characterization of these compounds is achieved through techniques such as X-ray diffraction, IR, NMR spectroscopy, and crystallography, providing insights into their molecular configurations and potential for intermolecular interactions (Lu Jiu-fu et al., 2015).
Biological Activity and Potential Therapeutic Applications
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied, with many compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. These activities are attributed to their ability to interact with various biological targets, such as enzymes and receptors involved in disease processes. For instance, some derivatives have shown potent anticancer activity against different cancer cell lines, highlighting their potential as chemotherapeutic agents (H. Hafez et al., 2017). Additionally, certain compounds within this class have demonstrated anti-inflammatory effects, suggesting their potential utility in treating inflammatory disorders (R. B. Bakr et al., 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available literature, related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, a protein kinase essential for cell proliferation . This suggests that the compound could potentially have similar biological activity.
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-17-9-5-4-6-14(17)10-22-18(27)12-28-20-16-11-25-26(19(16)23-13-24-20)15-7-2-1-3-8-15/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLDOLFVFKDLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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